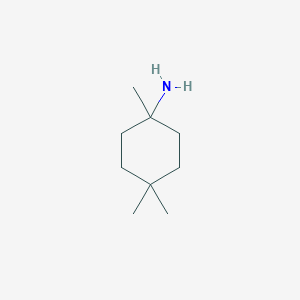
1,4,4-Trimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4-Trimethylcyclohexan-1-amine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemical Applications
1,4,4-Trimethylcyclohexan-1-amine has been studied in the context of photochemical applications. For instance, derivatives of cyclohexa-2,4-dienones, which are related to this compound, undergo ring cleavage to produce amides when irradiated with visible light, a process that has been explored for synthesizing various amides (Barton et al., 1996; Kim et al., 1999). These studies demonstrate the compound's potential in photochemically induced synthesis and its role in forming symmetrical amides, which could have implications in peptide and protein labeling (Barton et al., 1997).
Organic Synthesis and Polymerization
In the field of organic synthesis, this compound and its derivatives have been used as intermediates and catalysts. For example, the synthesis of 4-Silacyclohexan-1-ones and related amines demonstrates the use of these compounds as versatile building blocks in synthetic chemistry (Fischer et al., 2014). Additionally, the compound's role in the synthesis of amino-functionalized silica highlights its utility in creating materials for various applications (Soto-Cantu et al., 2012).
Medicinal Chemistry and Bioorganic Studies
In medicinal chemistry, derivatives of this compound have been synthesized for potential use in drug development. The creation of the "most twisted amide," a ketone with a tertiary amino group, illustrates the compound's potential in designing novel molecular structures with unique properties (Kirby et al., 2001).
Material Science
In material science, the reaction of epoxy derivatives with primary amines, including those related to this compound, leads to the creation of solids investigated for stone conservation (Cardiano et al., 2005). This demonstrates the compound's relevance in developing materials for cultural heritage preservation.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,4,4-trimethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)4-6-9(3,10)7-5-8/h4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTVALOOKLRSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
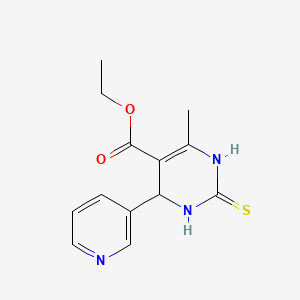
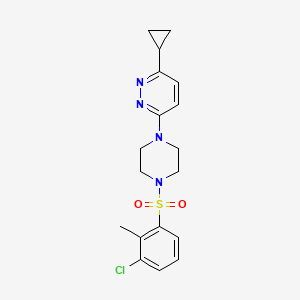
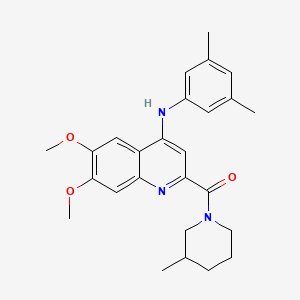


![12-(3,4-Dimethylbenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2511019.png)
![2-({1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2511021.png)

![N-[4-(acetylamino)phenyl]-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2511024.png)
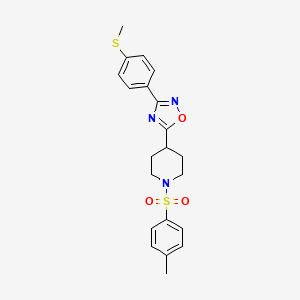

![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2511028.png)


